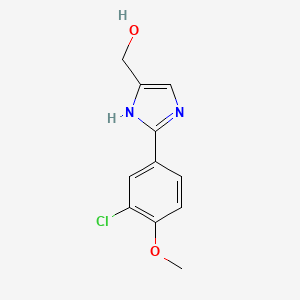
(R,E)-3-(1-Methyl-2-pyrrolidinyl)acrylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid: (MFCD31731146) is a chemical compound with the molecular formula C8H13NO2 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an acrylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid involves several steps. One common method includes the reaction of 1-methylpyrrolidine with acrylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is used as an intermediate in the synthesis of various organic compounds
Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine: In medicine, (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: The compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
- (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
- (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
- (R,Z)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
Comparison: Compared to similar compounds, (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications. The presence of the pyrrolidine ring and the acrylic acid moiety enhances its reactivity and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11) |
Clave InChI |
KKGNNTRMDRNYDJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)





